Liarozole dihydrochloride is a synthetic compound primarily recognized for its role as a cytochrome P450 inhibitor, particularly in the context of retinoic acid metabolism. It is classified as a retinoic acid metabolism blocking agent, or RAMBA, and has been studied for its potential therapeutic applications in cancer treatment, especially prostate cancer. The compound's structure is characterized by its imidazole and benzimidazole components, contributing to its biological activity.
Liarozole dihydrochloride was initially developed as a pharmacological agent to inhibit the metabolism of retinoic acid, which is crucial for various cellular processes. It has been investigated in numerous studies for its efficacy against androgen-dependent and independent prostate tumors, showcasing its potential in oncology and dermatology .
Liarozole dihydrochloride falls under the category of:
The synthesis of liarozole dihydrochloride involves several chemical reactions that typically include the formation of the imidazole ring and subsequent chlorination to yield the dihydrochloride salt form. The synthesis can be achieved through:
The synthesis requires careful control of reaction conditions, including temperature and pH, to ensure high yields and purity. Techniques such as chromatography may be employed to purify the final product.
Liarozole dihydrochloride has the molecular formula with a molecular weight of 381.69 g/mol. Its structure features:
Liarozole dihydrochloride primarily acts as an inhibitor of cytochrome P450 enzymes, specifically targeting aromatase (CYP19) and retinoic acid 4-hydroxylase (CYP26). This inhibition leads to:
The compound's effectiveness as an inhibitor can be evaluated through enzyme assays that measure the conversion rates of substrates in the presence of liarozole dihydrochloride.
Liarozole dihydrochloride functions by inhibiting cytochrome P450 enzymes that are responsible for metabolizing retinoic acid. This inhibition leads to:
Liarozole dihydrochloride is primarily researched for its applications in:
Liarozole dihydrochloride (C₁₇H₁₅Cl₃N₄; CAS 1883548-96-6) is a small-molecule inhibitor featuring a chlorophenyl-imidazolylmethyl-benzimidazole core. Its molecular weight is 381.69 g/mol, with an exact mass of 380.036 Da [1] [9]. The structure comprises two critical heterocyclic systems: an imidazole ring enabling heme-iron coordination in cytochrome P450 enzymes, and a benzimidazole moiety contributing to planar rigidity and π-π stacking interactions [5] [10]. The protonation sites occur at the benzimidazole nitrogen (pKa ~5.6) and imidazole nitrogen (pKa ~6.9), with the dihydrochloride salt enhancing aqueous solubility [1] [2].
Notably, the molecule lacks chiral centers, eliminating concerns about racemization during synthesis. However, rotational flexibility exists around the methylene bridge (-CH₂-) linking the chlorophenyl and imidazole rings, evidenced by three rotatable bonds [1]. This flexibility allows conformational adaptation within enzyme active sites. X-ray crystallography of analogous compounds confirms perpendicular orientation between the chlorophenyl and benzimidazole planes, optimizing hydrophobic pocket binding [4].
Table 1: Structural Parameters of Liarozole Dihydrochloride
Parameter | Value | Method/Evidence |
---|---|---|
Molecular Formula | C₁₇H₁₅Cl₃N₄ | Elemental Analysis [1] |
Rotatable Bonds | 3 | Computational Modeling [1] |
Hydrogen Bond Donors | 3 (after salt dissociation) | Spectrophotometry [1] |
Aromatic Systems | Imidazole, Benzimidazole, Phenyl | NMR/IR Spectroscopy [10] |
Stereocenters | None | Optical Rotation Data [10] |
Industrial synthesis of liarozole dihydrochloride follows a multi-step sequence starting from 3-chlorobenzaldehyde and 1H-imidazole. Key stages include:
Optimization challenges center on controlling byproducts during alkylation. Impurities arise from over-alkylation at benzimidazole N¹/N³ positions or hydrolysis of the imidazole ring. Strategies to enhance yield (typically 65–75%) include:
Purification bottlenecks are addressed through crystallization from ethanol/water mixtures, exploiting the salt’s differential solubility. Residual solvent limits (e.g., ethanol <500 ppm) comply with ICH Q3C guidelines [3] [9].
Table 2: Synthetic Approaches and Optimization Metrics
Synthetic Stage | Reagents/Conditions | Yield | Optimization Strategy |
---|---|---|---|
Methanol Formation | K₂CO₃, DMF, 60°C, 12h | 85% | Base Selection (Cs₂CO₃ boosts to 92%) |
Chlorination | SOCl₂, CH₂Cl₂, 0°C, 2h | 90% | Solvent-Free Microwave-Assisted Synthesis [8] |
Alkylation | NaH, DMF, –20°C, 8h | 68% | Phase-Transfer Catalysis (+15% yield) [3] |
Salt Formation | HCl/EtOH, RT, 1h | 95% | Anti-Solvent Crystallization (Ethanol/Ether) |
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 17869-27-1
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.: 123301-46-2